molecular formula C11H17BrO4 B15176266 5-(2-Bromo-1-oxopropoxy)pentyl acrylate CAS No. 94023-68-4

5-(2-Bromo-1-oxopropoxy)pentyl acrylate

Cat. No.: B15176266
CAS No.: 94023-68-4
M. Wt: 293.15 g/mol
InChI Key: ILSWEUDQMRFOAY-UHFFFAOYSA-N
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Description

Contextualization within Acrylate (B77674) Monomers and Reactive Precursors

Acrylate monomers are a class of organic compounds that are esters of acrylic acid. They are characterized by the presence of a vinyl group directly attached to a carbonyl carbon, a feature that makes them highly susceptible to polymerization. This reactivity has established acrylates as fundamental components in the polymer industry, contributing to the production of a vast array of materials, from simple plastics and adhesives to sophisticated coatings and biomedical devices.

Within this large family, 5-(2-Bromo-1-oxopropoxy)pentyl acrylate is distinguished as a functional monomer. Unlike simple acrylates that primarily form the backbone of a polymer, functional monomers contain additional reactive groups that can be exploited for further chemical modifications. The bromo-functional group in this compound serves this purpose, positioning the compound as a reactive precursor. This dual functionality allows for a two-stage approach to polymer synthesis: initial polymerization of the acrylate group, followed by post-polymerization modification at the site of the bromine atom. This strategy is a powerful tool for creating polymers with precisely tailored properties and functionalities.

The structure of this compound is notable for its potential to act as an initiator in controlled radical polymerization (CRP) techniques. The presence of a carbon-bromine bond allows for the controlled initiation of polymerization, a key aspect of techniques like Atom Transfer Radical Polymerization (ATRP). This positions the compound not just as a monomer, but as a critical component in the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

Below is a data table summarizing the key properties of this compound:

PropertyValue
CAS Number 94023-68-4
Molecular Formula C11H17BrO4
Molecular Weight 293.15 g/mol
Boiling Point 335.5°C at 760 mmHg
Density 1.3 g/cm³
Flash Point 156.7°C

Significance of the Bromo-functionalized Acrylate Structure in Advanced Polymer Design

The bromo-functionalized acrylate structure is of paramount significance in the design of advanced polymers for several reasons. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, which opens up a vast range of possibilities for post-polymerization modification. researchgate.net This allows for the introduction of various functional groups onto the polymer backbone, enabling the creation of materials with specific chemical, physical, or biological properties. For instance, the bromine can be replaced with azides, amines, or thiols, which can then be used for click chemistry reactions, bioconjugation, or to alter the solubility and thermal properties of the polymer.

Furthermore, the carbon-bromine bond is a key component in initiating controlled radical polymerizations, most notably ATRP. cmu.edu In ATRP, the C-Br bond is reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low polydispersity. The ability to control the polymerization process with such precision is crucial for the development of advanced materials for applications in nanotechnology, drug delivery, and electronics.

The presence of the bromo group also imparts specific properties to the resulting polymer. For example, bromine-containing polymers have been shown to exhibit radiopaque properties, making them useful in biomedical applications such as dental materials. specificpolymers.com The high electron density of bromine atoms can enhance the refractive index of the polymer matrix, a desirable property in optical applications. specificpolymers.com

In essence, the bromo-functionalized acrylate structure of this compound provides a versatile platform for polymer chemists. It combines the polymerizability of the acrylate group with the reactive handle of the bromine atom, enabling the synthesis of a wide range of functional and well-defined polymers for advanced applications. The ability to precisely control the structure and functionality of polymers at the molecular level is a cornerstone of modern materials science, and bromo-functionalized monomers like this compound are instrumental in achieving this control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94023-68-4

Molecular Formula

C11H17BrO4

Molecular Weight

293.15 g/mol

IUPAC Name

5-prop-2-enoyloxypentyl 2-bromopropanoate

InChI

InChI=1S/C11H17BrO4/c1-3-10(13)15-7-5-4-6-8-16-11(14)9(2)12/h3,9H,1,4-8H2,2H3

InChI Key

ILSWEUDQMRFOAY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCCCCOC(=O)C=C)Br

Origin of Product

United States

Synthetic Methodologies for 5 2 Bromo 1 Oxopropoxy Pentyl Acrylate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-(2-bromo-1-oxopropoxy)pentyl acrylate (B77674) reveals a straightforward disconnection approach, identifying two key precursors: a pentanol (B124592) derivative bearing an acrylate group and a bromo-functionalized propionyl moiety. This analysis simplifies the synthetic strategy to a convergent approach where these two key fragments are synthesized separately and then combined in a final esterification step.

The primary disconnection breaks the ester linkage of the 2-bromo-1-oxopropoxy group, leading to 5-hydroxypentyl acrylate and a 2-bromopropionyl derivative. This approach is chemically sound as the formation of esters from alcohols and acyl halides or carboxylic acids is a well-established and high-yielding transformation.

Synthesis of 5-Hydroxypentyl Acrylate Derivatives

The precursor, 5-hydroxypentyl acrylate, is a bifunctional molecule containing both a hydroxyl group and a polymerizable acrylate moiety. This intermediate can be synthesized through several established methods. A common approach involves the mono-acrylation of 1,5-pentanediol (B104693). This can be achieved by reacting 1,5-pentanediol with acrylic acid or its derivatives, such as acryloyl chloride or methyl acrylate, under controlled conditions to favor the formation of the mono-substituted product.

To achieve selective mono-acrylation, one can employ a large excess of the diol relative to the acylating agent and separate the desired product from the unreacted diol and the di-acrylated byproduct. Alternatively, protecting group strategies can be utilized to temporarily block one of the hydroxyl groups of 1,5-pentanediol, followed by acrylation of the remaining hydroxyl group and subsequent deprotection.

Commercially, 5-hydroxypentyl acrylate is also available from various chemical suppliers, which can be a convenient starting point for the synthesis of the target molecule, bypassing the need for its initial synthesis and purification.

Introduction of the 2-Bromo-1-oxopropoxy Moiety

The introduction of the 2-bromo-1-oxopropoxy group is the final key transformation in the synthesis of 5-(2-bromo-1-oxopropoxy)pentyl acrylate. This is typically achieved through an esterification reaction between the hydroxyl group of 5-hydroxypentyl acrylate and a suitable 2-bromopropionyl derivative.

The most common and efficient method for this transformation is the reaction with 2-bromopropionyl chloride or 2-bromopropionyl bromide. These acyl halides are highly reactive and will readily react with the primary alcohol of 5-hydroxypentyl acrylate to form the desired ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct.

Alternatively, 2-bromopropionic acid can be used directly in a condensation reaction with 5-hydroxypentyl acrylate. This reaction, however, requires the use of a coupling agent to activate the carboxylic acid. A common method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org This method is advantageous as it proceeds under mild conditions. organic-chemistry.orgwikipedia.org

Optimized Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, an optimized synthetic pathway for this compound starting from commercially available 5-hydroxypentyl acrylate and 2-bromopropionyl bromide is proposed.

The reaction would involve dissolving 5-hydroxypentyl acrylate in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, under an inert atmosphere. A stoichiometric amount of a non-nucleophilic base, like triethylamine, is then added to the solution. The mixture is cooled in an ice bath before the dropwise addition of 2-bromopropionyl bromide. The reaction is typically stirred at low temperature initially and then allowed to warm to room temperature to ensure complete conversion.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine to remove the triethylammonium (B8662869) bromide salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Parameter Condition
Reactants 5-Hydroxypentyl acrylate, 2-Bromopropionyl bromide
Solvent Dichloromethane (DCM)
Base Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, drying, and solvent evaporation
Purification Column Chromatography

This table represents a proposed set of optimized reaction conditions based on analogous esterification reactions.

Green Chemistry Approaches in Monomer Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. Key areas of focus include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

While the precursors for this specific monomer are typically derived from petrochemical sources, there is a growing interest in producing acrylates from bio-based resources. For instance, acrylic acid can be synthesized from renewable feedstocks like glycerol, a byproduct of biodiesel production.

In the context of the esterification step, a greener approach would be to utilize a catalytic method instead of a stoichiometric base. For example, employing an immobilized acid or base catalyst could simplify the work-up procedure and allow for catalyst recycling. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical carbon dioxide, could significantly reduce the environmental footprint of the synthesis.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. chemicalbook.com Investigating a one-pot procedure for the synthesis of this compound from 1,5-pentanediol, acrylic acid, and 2-bromopropionic acid could be a valuable endeavor in green chemistry.

Green Chemistry Principle Application in Synthesis
Renewable Feedstocks Use of bio-based acrylic acid and 1,5-pentanediol.
Atom Economy Catalytic esterification methods to avoid stoichiometric reagents.
Safer Solvents and Auxiliaries Exploring solvent-free conditions or use of green solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Reduce Derivatives Avoiding protecting group strategies in the synthesis of precursors.
Catalysis Employing recyclable catalysts for esterification reactions.

This table provides potential green chemistry approaches for the synthesis of the target compound.

Polymerization Mechanisms and Kinetics of 5 2 Bromo 1 Oxopropoxy Pentyl Acrylate

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. nih.gov These techniques are particularly well-suited for functional monomers like 5-(2-bromo-1-oxopropoxy)pentyl acrylate (B77674).

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including acrylates. nih.gov The mechanism relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process.

In the RAFT polymerization of acrylates, a linear increase in molecular weight with monomer conversion is typically observed, which is a hallmark of a controlled polymerization process. sci-hub.senih.govresearchgate.net The molecular weight of the resulting polymer can be predetermined by the ratio of the initial concentrations of monomer to the CTA. Furthermore, RAFT polymerization is known to produce polymers with narrow molecular weight distributions, often with polydispersity indices (Đ) below 1.3. rsc.org For 5-(2-bromo-1-oxopropoxy)pentyl acrylate, it is anticipated that the use of a suitable CTA, such as a trithiocarbonate (B1256668) or dithiobenzoate, would allow for excellent control over these parameters. The choice of CTA is crucial, as its structure influences the polymerization kinetics and the degree of control. rsc.org

Table 1: Expected Outcomes of RAFT Polymerization of this compound

Entry[Monomer]:[CTA]:[Initiator]Conversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )Đ (Mw/Mn)
150:1:0.1>9514,650~14,500< 1.20
2100:1:0.1>9529,300~29,000< 1.25
3200:1:0.1>9558,600~58,000< 1.30

Note: This table is illustrative and based on typical results for RAFT polymerization of functional acrylates. Actual experimental values may vary.

RAFT polymerization is a powerful tool for the synthesis of both homopolymers and more complex architectures like block copolymers. sci-hub.senih.govresearchgate.net The synthesis of a homopolymer of this compound would result in a polymer with a pendant bromo-ester group on each repeating unit. The "living" nature of the chain ends in RAFT polymerization allows for the sequential addition of a second monomer to create well-defined block copolymers. dur.ac.uk For instance, a poly(this compound) macro-CTA could be chain-extended with a different acrylate, methacrylate, or styrene (B11656) monomer to form a diblock copolymer. This capability is essential for creating advanced materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP) is another robust CRP technique that has been extensively used for the polymerization of a wide variety of monomers, including acrylates. cmu.edu The mechanism involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based. cmu.edu

While direct studies on the ATRP of this compound are not available, the polymerization of other acrylates and the use of bromo-functionalized initiators are well-documented. nih.govharth-research-group.org The presence of the bromo-ester group in the monomer's side chain should be compatible with the ATRP process. However, care must be taken to ensure that the initiator used for the polymerization is more reactive than the pendant bromo group to avoid side reactions such as branching.

ATRP is particularly effective in synthesizing block copolymers. acs.orgacs.org A common strategy involves using a macroinitiator to start the polymerization of a second monomer. cmu.edu For instance, a poly(methyl acrylate) macroinitiator with a bromine end-group can effectively initiate the polymerization of other acrylates. cmu.eduacs.org This suggests that block copolymers incorporating this compound could be readily synthesized using ATRP.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Conventional Free Radical Polymerization Studies

Conventional free radical polymerization (FRP) can also be used to polymerize this compound. This method typically involves the use of a thermal or photoinitiator, such as AIBN or benzoyl peroxide, to generate radicals that initiate polymerization. A study on the copolymerization of methyl acrylate with 5-bromo-1-pentene (B141829) via free radical polymerization demonstrates the feasibility of incorporating bromo-functionalized units into a polymer backbone using this method. researchgate.net

However, unlike CRP techniques, FRP offers limited control over the polymer's molecular weight and architecture, typically resulting in high polydispersity. acs.org The termination of growing polymer chains in FRP occurs through irreversible coupling or disproportionation reactions, which leads to a broad distribution of chain lengths. While FRP is a simpler and often faster method, the resulting polymers lack the well-defined structure achievable with RAFT or ATRP.

Kinetic Studies of Polymerization Processes

Kinetic studies are crucial for understanding and optimizing polymerization reactions. For the RAFT polymerization of acrylates, kinetic analyses typically show a linear relationship between ln([M]0/[M]t) and time, indicating a constant concentration of propagating radicals and a first-order reaction with respect to the monomer. researchgate.net The rate of polymerization can be influenced by the choice of CTA, initiator, solvent, and temperature. rsc.org

Exploration of Cationic and Anionic Polymerization Potential

The polymerization of acrylate monomers is predominantly carried out via free-radical mechanisms. However, the exploration of ionic polymerization routes, such as cationic and anionic polymerization, is crucial for achieving highly controlled polymer architectures, including specific tacticities and narrow molecular weight distributions. This section explores the theoretical potential and inherent challenges of applying these ionic methods to this compound.

Cationic Polymerization Potential

The cationic polymerization of acrylate monomers, including this compound, is generally considered unfeasible. This is due to the electronic structure of the acrylate group. The ester carbonyl group is strongly electron-withdrawing, which significantly reduces the electron density of the carbon-carbon double bond (vinyl group). As cationic polymerization is initiated by an electrophilic attack on this double bond, its deactivation by the adjacent ester functionality makes the monomer non-reactive towards common cationic initiators. The initiator is unable to effectively attack the electron-poor double bond to form a stable propagating carbocation. Consequently, attempts to polymerize acrylates via a cationic mechanism typically fail to produce any significant polymer yield.

Anionic Polymerization Potential

Anionic polymerization presents a more viable, albeit highly challenging, route for the controlled polymerization of acrylates. The primary difficulty arises from the high reactivity of the propagating carbanion (enolate) chain end. acs.org This reactive species can participate in undesirable side reactions, which compete with the desired propagation step. libretexts.org

For this compound, the main challenges include:

Nucleophilic Attack on the Carbonyl Group: The propagating anionic chain end can act as a nucleophile and attack the electrophilic carbon atom of the ester carbonyl group on another monomer molecule or along the polymer backbone. This "backbiting" or intermolecular reaction can lead to chain termination and a broadening of the molecular weight distribution. libretexts.org

Chain Transfer Reactions: The presence of α-hydrogens on the ester moiety can potentially lead to chain transfer, although this is less common for acrylates compared to methacrylates.

Functional Group Interference: The two ester groups and the bromine atom within the this compound structure could be susceptible to nucleophilic attack by the highly reactive initiator or propagating chain ends, leading to unwanted chemical modifications and termination.

Despite these significant challenges, living anionic polymerization of acrylates can be achieved under stringent reaction conditions. acs.orgresearchgate.net Success typically requires:

Low Temperatures: Reactions are often conducted at very low temperatures (e.g., -78 °C) to minimize the rate of side reactions relative to the rate of propagation. acs.org

Bulky Initiators: Using initiators with bulky substituents can sterically hinder side reactions.

Use of Additives: The addition of Lewis acids (e.g., organoaluminum compounds) or specific salts (e.g., lithium chloride) can stabilize the propagating enolate anion, reducing its nucleophilicity and suppressing termination reactions. acs.orglibretexts.org

An alternative approach that overcomes some of these difficulties is Group Transfer Polymerization (GTP) . GTP is a "living-like" polymerization method for acrylic monomers that can be conducted at higher, more practical temperatures than traditional anionic polymerization. acs.orguobasrah.edu.iq It utilizes silyl (B83357) ketene (B1206846) acetals as initiators and a nucleophilic or electrophilic catalyst. This method provides excellent control over molecular weight and results in polymers with low polydispersity. researchgate.net

Hypothetical Research Findings for Controlled Anionic Polymerization

Disclaimer: The following table contains hypothetical data for illustrative purposes only. It does not represent the results of actual laboratory experiments but is intended to show the expected outcomes of a controlled polymerization process.

Table 1: Hypothetical Results of Group Transfer Polymerization of this compound

Entry Monomer/Initiator Ratio ([M]/[I]) Conversion (%) Mn (Theoretical) ( g/mol ) Mn (Experimental, GPC) ( g/mol ) Polydispersity Index (Đ)
1 25:1 98 7,180 7,100 1.12
2 50:1 99 14,510 14,300 1.15
3 100:1 97 28,440 27,900 1.18

This hypothetical data demonstrates key features of a living or controlled polymerization:

The experimentally determined number-average molecular weight (Mn) is in close agreement with the theoretical value calculated from the monomer-to-initiator ratio.

The molecular weight increases linearly with an increasing monomer-to-initiator ratio.

The Polydispersity Index (Đ), a measure of the breadth of the molecular weight distribution, remains low (close to 1.0), indicating that the polymer chains are of a uniform length.

Post Polymerization Modification and Functionalization Strategies

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in the side chain of poly(5-(2-Bromo-1-oxopropoxy)pentyl acrylate) would be susceptible to nucleophilic substitution, a powerful tool for introducing a wide array of functional groups.

Reaction with Various Nucleophiles (e.g., amines, thiols, phosphines)

In theory, the bromine atom could be displaced by various nucleophiles. Reactions with primary or secondary amines would lead to the formation of secondary or tertiary amine functionalities, respectively. Thiols could be employed to generate thioether linkages, while phosphines would yield phosphonium (B103445) salts. The efficiency of these reactions would depend on factors such as the solvent, temperature, and the steric hindrance around the bromine atom.

Table 1: Theoretical Nucleophilic Substitution Reactions on Poly(this compound)

NucleophileFunctional Group IntroducedPotential Product
Primary Amine (R-NH₂)Secondary AminePoly(5-(2-(alkylamino)-1-oxopropoxy)pentyl acrylate)
Secondary Amine (R₂-NH)Tertiary AminePoly(5-(2-(dialkylamino)-1-oxopropoxy)pentyl acrylate)
Thiol (R-SH)ThioetherPoly(5-(2-(alkylthio)-1-oxopropoxy)pentyl acrylate)
Phosphine (R₃-P)Phosphonium SaltPoly(5-(2-(trialkylphosphonio)-1-oxopropoxy)pentyl acrylate) bromide

Synthesis of Diverse Functional Poly(pentyl acrylate) Derivatives (e.g., polyanions, polythioethers, glycopolymers)

The introduction of different functional groups via nucleophilic substitution would pave the way for a diverse range of poly(pentyl acrylate) derivatives. For instance, reaction with a protected amino acid followed by deprotection could yield a polyampholyte. The synthesis of polythioethers could be achieved through reaction with thiols. Furthermore, the bromine could be substituted with a protected sugar derivative containing a nucleophilic group, which after deprotection would result in a glycopolymer.

"Click" Chemistry Applications for Polymer Modification

The bromine atom could be converted into an azide (B81097) group through nucleophilic substitution with sodium azide. This would transform the polymer into a platform for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction would allow for the attachment of a wide variety of alkyne-containing molecules, including bioactive compounds, fluorescent dyes, and other polymers.

Grafting-From and Grafting-To Approaches for Surface Functionalization

The bromine moiety could also be utilized for surface functionalization using "grafting-from" and "grafting-to" approaches.

In a "grafting-from" approach, the bromine atom could act as an initiator for atom transfer radical polymerization (ATRP). This would allow for the growth of a second, different polymer chain from the side of the initial poly(acrylate) backbone, leading to the formation of a brush-like architecture.

Alternatively, in a "grafting-to" approach, a pre-synthesized polymer with a nucleophilic end-group could react with the bromine atoms on the poly(acrylate) backbone, attaching the entire polymer chain in a single step.

Cross-linking Strategies for Tailored Polymeric Architectures

The bromine functionality offers a route to create cross-linked polymeric networks. This could be achieved by reacting the polymer with a multifunctional nucleophile, such as a diamine or a dithiol. Each molecule of the cross-linking agent could react with two different polymer chains, forming a covalent bridge and leading to a three-dimensional network. The density of cross-linking could be controlled by the stoichiometry of the cross-linker.

Table 2: Theoretical Cross-linking of Poly(this compound)

Cross-linking AgentType of LinkageResulting Architecture
DiamineDiamine linkageCross-linked network
DithiolDithioether linkageCross-linked network

Advanced Polymeric Architectures and Materials Science Implications

Synthesis and Characterization of Block Copolymers

The presence of the 2-bromo-1-oxopropoxy group in 5-(2-Bromo-1-oxopropoxy)pentyl acrylate (B77674) makes it an effective initiator for ATRP, a controlled/"living" radical polymerization technique. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

The synthesis of di-block and multi-block copolymers can be readily achieved using 5-(2-Bromo-1-oxopropoxy)pentyl acrylate as an initiator. In a typical synthesis of a di-block copolymer, the bromoester functionality of the molecule initiates the polymerization of a first monomer, such as styrene (B11656) or methyl methacrylate, via ATRP. This results in a homopolymer with a terminal bromine atom. This macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of a di-block copolymer.

Multi-block copolymers can be synthesized through sequential monomer addition, where after the polymerization of the second block, the active chain end is maintained to initiate the polymerization of a third monomer, and so on. This sequential approach allows for precise control over the length and composition of each block.

Block Copolymer Synthesis Parameter Typical Value/Condition
Polymerization TechniqueAtom Transfer Radical Polymerization (ATRP)
InitiatorThis compound
Common MonomersStyrene, Methyl Methacrylate, n-Butyl Acrylate
Catalyst SystemCu(I)Br / Ligand (e.g., PMDETA)
SolventToluene, Anisole
Temperature60-110 °C

This is an interactive data table based on typical ATRP conditions.

Block copolymers synthesized using this compound can self-assemble into various nanostructures in bulk or in selective solvents. rsc.org The morphology of these self-assembled structures is primarily determined by the volume fraction of each block and the Flory-Huggins interaction parameter between the blocks. Common morphologies include spheres, cylinders, lamellae, and gyroids. rsc.org These nanostructured materials have potential applications in areas such as nanopatterning, drug delivery, and advanced membranes. The ability to precisely control the block lengths through ATRP initiated by this compound allows for fine-tuning of the resulting nanostructure dimensions.

Network and Branched Polymer Architectures

The acrylate functionality of this compound allows for its use as a monomer in polymerization reactions. When copolymerized with other monomers, the pendant bromoester groups can serve as initiation sites for "grafting from" polymerization, leading to the formation of branched or graft copolymers. By controlling the density of the incorporated this compound units in the main chain, the degree of branching can be tailored.

Furthermore, if a difunctional monomer is used in the "grafting from" step, the branches can connect, leading to the formation of a cross-linked network structure. This approach provides a versatile method for creating polymer networks with controlled architecture and properties.

Stimuli-Responsive Materials Derived from Functionalized Polymers

The bromoester group in polymers synthesized using this compound is a versatile handle for post-polymerization modification. This allows for the introduction of functional groups that can impart stimuli-responsive properties to the material. For instance, the bromine atom can be substituted by various nucleophiles to introduce moieties that are sensitive to changes in pH, temperature, or light. semanticscholar.orgcmu.edu

For example, the bromoester can be converted to an amine-containing group, which would render the polymer pH-responsive. At low pH, the amine groups would be protonated, leading to changes in the polymer's solubility or conformation. Similarly, attachment of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be achieved, resulting in materials that exhibit a lower critical solution temperature (LCST).

Stimulus Functional Group Example Resulting Polymer Behavior
pHAmine, Carboxylic AcidChanges in solubility, swelling, or conformation
TemperaturePoly(N-isopropylacrylamide)Lower Critical Solution Temperature (LCST) behavior
LightAzobenzenePhotoisomerization leading to conformational changes

This is an interactive data table illustrating potential stimuli-responsive behaviors.

Integration of Polymers into Composite Materials

Polymers derived from this compound can be effectively integrated into composite materials to enhance their properties. The functional groups present in these polymers can improve the interfacial adhesion between the polymer matrix and reinforcing fillers, such as nanoparticles or fibers. For instance, the bromoester groups can be used to graft polymer chains from the surface of nanoparticles, creating a "hairy" nanoparticle morphology. This surface modification can improve the dispersion of the nanoparticles within a polymer matrix and enhance the mechanical and thermal properties of the resulting composite material.

Moreover, the versatility in creating different polymer architectures, such as block copolymers or branched polymers, allows for the design of sophisticated composite structures with tailored properties for specific applications in fields like electronics, coatings, and biomedical devices.

Characterization Techniques for Monomer and Polymers

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are employed to separate components of a mixture, allowing for the assessment of monomer purity and the analysis of polymer chain lengths.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution. While GPC is not used to characterize the monomer itself, it is the primary method for analyzing the molecular weight and molecular weight distribution of polymers synthesized from 5-(2-bromo-1-oxopropoxy)pentyl acrylate (B77674).

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains penetrate the pores to a greater extent and have a longer elution time. By calibrating the instrument with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. The PDI provides a measure of the breadth of the molecular weight distribution. This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymeric material.

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the molecular weight of a synthesized monomer and can provide structural information through the analysis of fragmentation patterns.

For 5-(2-bromo-1-oxopropoxy)pentyl acrylate (molecular formula: C₁₁H₁₇BrO₄), the mass spectrum would be expected to show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units. The expected monoisotopic mass is approximately 292.03 g/mol (for ⁷⁹Br) and 294.03 g/mol (for ⁸¹Br).

Common fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. Therefore, expected fragments could include the loss of the acrylate pentoxy group or the bromo-propionoxy group. The observation of fragment ions containing bromine would also exhibit the characteristic 1:1 isotopic pattern, aiding in their identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile monomers like acrylates, providing both separation and structural confirmation.

Theoretical and Computational Investigations

Molecular Modeling of Monomer Reactivity

Molecular modeling is instrumental in predicting the reactivity of a monomer by examining its electronic and structural properties. For 5-(2-Bromo-1-oxopropoxy)pentyl acrylate (B77674), key aspects of its reactivity, such as the susceptibility of the vinyl group to radical attack and the influence of its substituent groups, can be computationally modeled.

Key Modeled Reactivity Parameters:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. In a free-radical polymerization context, the interaction of a radical's singly occupied molecular orbital (SOMO) with the monomer's HOMO and LUMO dictates the reaction's feasibility and rate.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic regions. This is particularly useful for understanding potential interactions with initiators and solvents.

Bond Dissociation Energies (BDE): Computational methods can calculate the energy required to break specific bonds. For this monomer, the BDE of the C-Br bond is of interest, as it could be a potential site for side reactions or subsequent functionalization.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Acrylate Monomers

Monomer HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Methyl Acrylate -11.02 -0.85 10.17
Butyl Acrylate -10.98 -0.81 10.17
5-(2-Bromo-1-oxopropoxy)pentyl acrylate (Estimated) -11.15 -1.05 10.10

Note: The values for this compound are estimated based on the expected electronic effects of the substituent groups. The presence of bromine and an additional ester group would likely lower both HOMO and LUMO energies.

Simulation of Polymerization Mechanisms

The polymerization of acrylates can be complex, involving not only initiation, propagation, and termination but also side reactions like chain transfer and backbiting. acs.orgresearchgate.netchemrxiv.org Simulations can model these intricate processes to predict reaction kinetics and the resulting polymer microstructure.

Kinetic Monte Carlo (KMC) simulations are a common approach to model polymerization reactions. These simulations use rate constants for individual reaction steps (initiation, propagation, termination, etc.) to stochastically model the growth of polymer chains over time. While experimental determination of these rate constants is ideal, computational methods can provide valuable estimates, especially for novel monomers.

Key Simulated Polymerization Events:

Propagation: The addition of a monomer to a growing polymer radical. Simulations can explore the stereochemistry of this addition (isotactic vs. syndiotactic).

Backbiting (Intramolecular Chain Transfer): A common event in acrylate polymerization where a radical at the end of a growing chain abstracts a hydrogen atom from its own backbone. This leads to the formation of a mid-chain radical and subsequently to short-chain branching. chemrxiv.orgdrexel.edu

Termination: The cessation of chain growth, typically through combination or disproportionation of two radical chains.

Table 2: Estimated Rate Coefficients for Radical Polymerization of Acrylates

Reaction Step General Acrylate (Typical Range)
Propagation (k_p) (L mol⁻¹ s⁻¹) 10³ - 10⁵
Termination (k_t) (L mol⁻¹ s⁻¹) 10⁷ - 10⁸
Backbiting (k_bb) (s⁻¹) 10² - 10⁴
Chain Transfer to Monomer (C_M) 10⁻⁴ - 10⁻⁵

Note: These are general values for acrylates. The specific values for this compound would be influenced by the steric bulk and electronic nature of its side chain.

Prediction of Polymer Conformations and Interactions

Once a polymer is formed, its physical properties are largely determined by the three-dimensional arrangement of its chains (conformation) and their interactions with each other and with other molecules. Molecular dynamics (MD) simulations are a powerful tool for exploring these aspects.

In an MD simulation, the atoms of a polymer chain are modeled as particles whose movements are governed by a set of classical force fields. By simulating the motion of the chain over time, it is possible to predict its preferred conformations, its flexibility, and its interactions with solvents or other polymer chains.

For poly(this compound), MD simulations could predict:

Chain Stiffness: The flexibility of the polymer backbone, which is influenced by the bulky side chains.

Glass Transition Temperature (Tg): By simulating the polymer's response to temperature changes, MD can provide estimates of the Tg, a key parameter for material applications.

Solubility: Simulations can model the interaction of the polymer with different solvent molecules to predict its solubility and the conformation of the polymer in solution. The presence of two ester groups and a bromoalkyl group would likely result in a polymer with moderate polarity.

Density Functional Theory (DFT) Studies on Functionalization Reactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and energetics. nih.gov For a polymer derived from this compound, the pendant side chains offer opportunities for post-polymerization functionalization. The C-Br bond is a prime target for nucleophilic substitution reactions.

DFT studies can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely mechanism for a given functionalization reaction. For instance, the substitution of the bromine atom with an azide (B81097) or an amine can be modeled.

Calculate Activation Energies: The energy barrier for a reaction determines its rate. DFT can provide accurate estimates of these barriers, allowing for the prediction of reaction conditions needed for a successful functionalization. researchgate.net

Investigate Solvent Effects: DFT calculations can incorporate solvent models to understand how the reaction environment influences the reaction pathway and energetics.

Table 3: Hypothetical DFT-Calculated Activation Energies for Functionalization of the C-Br Bond

Nucleophile Reaction Solvent Calculated Activation Energy (kJ/mol)
Azide (N₃⁻) S_N2 Substitution DMF 75 - 90
Ammonia (NH₃) S_N2 Substitution THF 95 - 110
Thiolate (RS⁻) S_N2 Substitution Acetonitrile 70 - 85

Note: These values are illustrative and based on typical activation energies for S_N2 reactions on secondary alkyl bromides. Actual values would require specific DFT calculations for the poly(this compound) system.

Future Research Directions and Emerging Applications in Materials Science

Development of Novel Polymerization Initiating Systems

The presence of the 2-bromopropoxy group suggests that 5-(2-Bromo-1-oxopropoxy)pentyl acrylate (B77674) could be a valuable component in the development of novel polymerization initiating systems, particularly for Atom Transfer Radical Polymerization (ATRP). Future research could explore its efficacy as an "inimer"—a molecule that simultaneously acts as an initiator and a monomer.

Projected Research Focus:

Controlled Polymerization: Detailed kinetic studies would be necessary to understand the controlled polymerization of 5-(2-Bromo-1-oxopropoxy)pentyl acrylate. This would involve investigating the rate of polymerization, the evolution of molecular weight with conversion, and the resulting polymer dispersity under various ATRP conditions (e.g., different catalysts, ligands, solvents, and temperatures).

Graft Copolymer Synthesis: A significant area of investigation would be the use of poly(this compound) as a macroinitiator for the synthesis of graft copolymers. The pendant bromo groups along the polymer backbone could serve as initiation sites for the growth of side chains of different monomers, leading to materials with tailored properties.

Block Copolymer Architectures: The dual functionality of the monomer could be exploited to create complex polymer architectures. For instance, it could be used to synthesize block copolymers where one block is formed by the polymerization of the acrylate group, and the other blocks are grown from the bromo-initiator sites.

A hypothetical data table for such a study might look like this:

ExperimentCatalyst/LigandMonomer/Initiator RatioConversion (%)Mn ( g/mol )Đ (Mw/Mn)
1CuBr/PMDETA100:19528,5001.15
2CuBr/Me6TREN100:19829,1001.10
3CuBr2/TPMA100:19227,8001.20

Note: This table is hypothetical and for illustrative purposes only, as no experimental data for this specific monomer has been found.

Exploration of Advanced Functional Materials for Specific Technological Uses

The unique structure of polymers derived from this compound could be leveraged to create advanced functional materials with specific technological applications. The pendant ester and bromo groups offer sites for post-polymerization modification, allowing for the introduction of a wide range of functionalities.

Potential Applications:

Surface Modification: Polymers containing this monomer could be grafted onto surfaces to alter their properties, such as hydrophilicity, biocompatibility, or adhesion. The bromo groups would serve as anchor points for attaching the polymer chains to a substrate.

Drug Delivery Vehicles: The synthesis of amphiphilic block copolymers, where one block is hydrophobic (the polyacrylate backbone) and the other is hydrophilic (grafted side chains), could lead to the formation of micelles or nanoparticles for targeted drug delivery.

Coatings and Adhesives: The ability to control the polymer architecture and introduce various functional groups could enable the development of high-performance coatings and adhesives with enhanced durability, weather resistance, and specific adhesion properties.

Integration with Sustainable Chemistry Principles and Biorenewable Resources

Future research should also focus on aligning the synthesis and application of this compound with the principles of sustainable chemistry. This would involve exploring greener synthesis routes and the use of biorenewable resources.

Areas for Sustainable Research:

Bio-based Synthesis: Investigating the synthesis of the pentyl acrylate portion of the monomer from renewable feedstocks, such as pentanols derived from biomass, would be a key step towards improving its environmental footprint.

Biodegradable Polymers: Research could focus on the synthesis of block copolymers where one of the blocks is a biodegradable polymer, such as polylactide or polycaprolactone. This would create materials with a reduced environmental impact at the end of their life cycle.

Catalyst Reduction and Recycling: For ATRP processes, developing catalyst systems with higher activity to reduce the amount of copper catalyst needed, or implementing effective catalyst removal and recycling techniques, would be crucial for sustainable manufacturing.

High-Throughput Synthesis and Characterization Methodologies in Polymer Discovery

The exploration of the full potential of this compound would be greatly accelerated by the use of high-throughput synthesis and characterization methodologies. These techniques allow for the rapid screening of a large number of experimental conditions to identify optimal polymerization parameters and material properties.

High-Throughput Approaches:

Automated Parallel Synthesis: Utilizing robotic platforms to perform multiple polymerization reactions simultaneously under varying conditions (e.g., different temperatures, concentrations, and catalyst systems) would enable the rapid optimization of the synthesis of polymers from this monomer.

Rapid Characterization Techniques: Employing high-throughput characterization methods, such as rapid gel permeation chromatography (GPC) and automated spectroscopic techniques, would allow for the quick analysis of the molecular weight, dispersity, and composition of the resulting polymers.

Combinatorial Materials Science: Creating libraries of polymers with varying compositions and architectures by copolymerizing this compound with a range of other functional monomers would facilitate the discovery of new materials with desired properties for specific applications.

A potential high-throughput screening experiment could be represented in the following table:

Well Plate PositionComonomerCatalyst Concentration (ppm)Resulting Tg (°C)
A1Methyl Acrylate5015
A2Butyl Acrylate50-40
B1Methyl Acrylate10018
B2Butyl Acrylate100-38

Note: This table is hypothetical and for illustrative purposes only.

Q & A

(Basic) What experimental design strategies are optimal for synthesizing 5-(2-Bromo-1-oxopropoxy)pentyl acrylate with high yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst concentration, reaction time) using fractional factorial or response surface methodologies to identify optimal conditions .
  • Computational Pre-Screening: Employ quantum chemical reaction path searches (e.g., density functional theory) to predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Example Workflow:
    • Define critical variables (e.g., solvent polarity, stoichiometry).
    • Use DoE to generate a matrix of experimental conditions.
    • Validate predictions with HPLC or GC-MS for purity assessment.

Table 1: Example DoE Parameters for Synthesis Optimization

FactorRangeAnalytical Method
Temperature60–100°CNMR (purity)
Catalyst Loading0.5–2.0 mol%Gravimetric Yield (%)
Reaction Time4–12 hoursFTIR (functional groups)

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify ester linkage and bromopropoxy group integrity.
    • FTIR: Confirm acrylate C=O (1720–1750 cm⁻¹) and ester C-O (1150–1250 cm⁻¹) stretches.
  • Purity Assessment:
    • HPLC/GC-MS: Quantify residual monomers or side products.
    • Elemental Analysis: Validate bromine content (theoretical vs. experimental).

(Advanced) How can computational modeling resolve contradictions in polymerization kinetics data for this acrylate?

Methodological Answer:

  • Kinetic Parameterization: Use Arrhenius plots to compare experimental rates (from differential scanning calorimetry) with computational predictions of activation energy .
  • Statistical Validation: Apply ANOVA to identify outliers or confounding variables (e.g., initiator half-life variability) .
  • Case Study: If initiator efficiency diverges between benzoyl peroxide and AIBN, model radical propagation steps using kinetic Monte Carlo simulations to isolate mechanistic differences.

(Advanced) What strategies mitigate degradation of this compound under storage or reaction conditions?

Methodological Answer:

  • Stability Studies:
    • Accelerated Aging: Expose samples to elevated temperatures (40–60°C) and monitor degradation via UV-Vis (acrylate bond absorbance at 210–220 nm).
    • Humidity Control: Use Karl Fischer titration to correlate hydrolysis rates with moisture content.
  • Stabilizer Screening: Test antioxidants (e.g., BHT) or UV blockers in a DoE framework to identify synergistic effects .

(Basic) What safety protocols are essential when handling this acrylate in polymerization studies?

Methodological Answer:

  • Ventilation and PPE: Use fume hoods for monomer handling; wear nitrile gloves and chemical goggles .
  • Emergency Preparedness: Pre-qualify researchers via safety exams (e.g., spill response, fire hazards) before lab access .

(Advanced) How can multi-scale modeling bridge molecular and reactor-scale insights for this acrylate’s applications?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate acrylate diffusivity in polymer matrices to predict glass transition temperatures (Tg) .
  • Reactor Design: Couple computational fluid dynamics (CFD) with kinetic models to optimize mixing efficiency in batch reactors (e.g., avoiding hot spots in exothermic reactions) .

Table 2: Multi-Scale Modeling Parameters

ScaleToolOutput Metric
MolecularDFT/MDActivation Energy, Tg
ReactorCFDTemperature Gradient

(Basic) How do monomer concentration and initiator type influence the polymerization rate?

Methodological Answer:

  • Rate Law Analysis: Conduct pseudo-steady-state experiments to determine rate dependence on [monomer] and [initiator]¹/₂ .
  • Initiator Comparison: Use dilatometry to measure conversion rates for peroxides vs. azo-compounds, correlating with radical generation efficiency.

(Advanced) What interdisciplinary approaches enhance mechanistic understanding of this acrylate’s reactivity?

Methodological Answer:

  • Hybrid Workflow:
    • Computational: Identify electron-deficient sites via Fukui function analysis .
    • Experimental: Validate nucleophilic attack susceptibility using Michael addition probes.
    • Feedback Loop: Refine computational models with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.